An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenyl Cyclobutyl Ketone
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyanophenyl Cyclobutyl Ketone
Foreword
In the landscape of modern medicinal chemistry and materials science, the predictive understanding of a molecule's physical properties is paramount to its successful application. This guide focuses on 3-Cyanophenyl cyclobutyl ketone, a compound of interest due to its unique structural motifs: a rigid cyclobutane scaffold, a versatile nitrile handle, and an aromatic ketone system. While this specific isomer, also known as 3-(cyclobutanecarbonyl)benzonitrile, is not extensively documented in public literature, a robust scientific profile can be constructed through a rigorous analysis of its constituent parts and comparison with structurally analogous compounds. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering a blend of established chemical principles and data-driven predictions to illuminate the properties, synthesis, and potential applications of this molecule.
Molecular Profile and Physicochemical Properties
3-Cyanophenyl cyclobutyl ketone (C₁₂H₁₁NO) is an aromatic ketone characterized by a cyclobutyl group and a nitrile moiety in a meta position on the phenyl ring. The combination of the polar ketone and nitrile groups with the nonpolar cyclobutane and phenyl rings results in a molecule with distinct electronic and steric properties. These features are critical in determining its behavior in both chemical reactions and biological systems.
Predicted Physicochemical Data Summary
| Property | Value / Predicted Range | Rationale / Comparative Compound Data |
| Molecular Formula | C₁₂H₁₁NO | Based on chemical structure. Identical to 4-Cyanophenyl cyclobutyl ketone[1]. |
| Molecular Weight | 185.22 g/mol | Calculated from the molecular formula[1]. |
| Melting Point | Predicted: Low-melting solid or high-boiling liquid | Rationale: The parent compound, Cyclobutyl phenyl ketone, is a liquid. The addition of a polar nitrile group increases intermolecular dipole-dipole forces, which would raise the melting point. However, the meta-substitution pattern may disrupt crystal lattice packing compared to a more symmetrical para-isomer. Benzonitrile itself has a very low melting point (-13 °C)[2][3]. |
| Boiling Point | Predicted: > 280 °C (at atmospheric pressure) | Rationale: The boiling point is strongly influenced by molecular weight and polarity[4][5]. Cyclobutyl phenyl ketone has a reported boiling point of 260 °C[6]. The strong dipole of the added nitrile group (Benzonitrile b.p. ~191 °C[2][3]) will significantly increase the intermolecular forces, leading to a substantially higher boiling point. |
| Solubility | Predicted: Soluble in common organic solvents (e.g., acetone, ether, ethanol); poorly soluble in water. | Rationale: The molecule is predominantly nonpolar, ensuring solubility in organic solvents. The polar carbonyl and nitrile groups allow for minimal water solubility, which decreases with the size of the nonpolar hydrocarbon portions[4]. |
Synthesis and Purification: A Proposed Methodology
The synthesis of aromatic ketones is well-established in organic chemistry. A reliable and standard method for preparing 3-Cyanophenyl cyclobutyl ketone is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the target molecule from commercially available starting materials.
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The logical synthetic approach involves the acylation of benzonitrile with cyclobutanecarbonyl chloride. The cyano group is an electron-withdrawing group and a meta-director in electrophilic aromatic substitution. This directing effect is crucial as it selectively guides the incoming acyl group to the desired C-3 position on the phenyl ring, minimizing the formation of ortho and para isomers. Aluminum chloride (AlCl₃) is the standard Lewis acid catalyst used to activate the acyl chloride for the reaction.
Caption: Proposed Friedel-Crafts acylation pathway for the synthesis of 3-Cyanophenyl cyclobutyl ketone.
Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, meaning that successful execution and subsequent characterization will confirm the identity and purity of the final product.
Materials:
-
Benzonitrile
-
Cyclobutanecarbonyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 equivalents) and suspend it in anhydrous DCM.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Addition of Acyl Chloride: Add cyclobutanecarbonyl chloride (1.1 equivalents) dropwise to the stirred suspension. Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of Benzonitrile: Add benzonitrile (1.0 equivalent) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the product into the organic layer.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield 3-Cyanophenyl cyclobutyl ketone. Confirm identity and purity via NMR, IR, and Mass Spectrometry.
Analytical Characterization and Structural Elucidation
The identity and purity of the synthesized 3-Cyanophenyl cyclobutyl ketone must be confirmed through standard analytical techniques. The following are the expected spectroscopic signatures for the molecule.
Predicted Spectroscopic Data
| Technique | Expected Signature |
| ¹H NMR | Aromatic Region (δ 7.5-8.2 ppm): Four protons exhibiting a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. Cyclobutyl Methine (δ 3.8-4.2 ppm): One proton (quintet or multiplet), alpha to the carbonyl group. Cyclobutyl Methylene (δ 1.9-2.5 ppm): Six protons (multiplets) corresponding to the remaining CH₂ groups of the cyclobutane ring. |
| ¹³C NMR | Carbonyl (C=O): δ ~198 ppm. Nitrile (C≡N): δ ~118 ppm. Aromatic Carbons: Six signals between δ 112-138 ppm, including the ipso-carbon attached to the nitrile (low field) and the ipso-carbon attached to the ketone (higher field). Cyclobutyl Carbons: Signals between δ 18-50 ppm. |
| Infrared (IR) | C=O Stretch: Strong, sharp absorption band around 1690 cm⁻¹. C≡N Stretch: Medium, sharp absorption band around 2230 cm⁻¹. Aromatic C-H Stretch: Above 3000 cm⁻¹. Aliphatic C-H Stretch: Below 3000 cm⁻¹. |
| Mass Spec. (MS) | Molecular Ion (M⁺): m/z = 185.22. Key fragmentation patterns would include the loss of the cyclobutyl group and the benzoyl cation. |
Significance in Research and Development
The structural motifs within 3-Cyanophenyl cyclobutyl ketone make it a molecule of significant interest, particularly in the field of drug discovery.
-
The Cyclobutane Scaffold: 1,3-disubstituted cyclobutanes are increasingly recognized as valuable pharmacophores.[7] They act as conformationally restricted linkers or as non-planar bioisosteres for phenyl rings, which can lead to improved metabolic stability and enhanced binding affinity of drug candidates.[8]
-
The Nitrile Group: The cyano group is a highly versatile functional handle. It is a common feature in many approved drugs and serves as a precursor for a wide array of other functionalities, including primary amines (via reduction), carboxylic acids (via hydrolysis), and tetrazoles (via cycloaddition), which are important in medicinal chemistry.[9]
The combination of these two features in a single, synthetically accessible molecule makes 3-Cyanophenyl cyclobutyl ketone a valuable building block for creating novel chemical libraries aimed at discovering next-generation therapeutics.
Conclusion
While direct experimental data for the melting and boiling points of 3-Cyanophenyl cyclobutyl ketone remains elusive in public-domain literature, a robust scientific profile has been established through first-principles analysis and data-driven comparison with analogous structures. The compound is predicted to be a high-boiling liquid or a low-melting solid, soluble in common organic solvents. A reliable synthetic route via Friedel-Crafts acylation has been proposed, complete with a detailed experimental protocol and expected analytical signatures for structural verification. The inherent value of its cyclobutane and nitrile functionalities positions this molecule as a promising and versatile building block for advanced applications in chemical synthesis and drug discovery.
References
-
PubChem, National Institutes of Health. 3-Benzoylbenzonitrile. [Link]
-
PMC, National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]
-
OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]
-
PubChem, National Institutes of Health. 3-Oxocyclobutane-1-carbonitrile. [Link]
-
Chemical Database. Benzonitrile. [Link]
-
University of Toronto. TABLE X. ORGANIC DERIVATIVES OF KETONES. [Link]
-
Cheméo. Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). [Link]
-
NIST WebBook. Cyclobutyl phenyl ketone. [Link]
-
Wikipedia. Benzonitrile. [Link]
-
ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]
-
PMC, National Institutes of Health. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles. [Link]
-
CK-12 Foundation. Physical Properties of Aldehydes and Ketones. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. benzonitrile [chemister.ru]
- 3. Benzonitrile - Wikipedia [en.wikipedia.org]
- 4. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. Cyclobutyl phenyl ketone [webbook.nist.gov]
- 7. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
